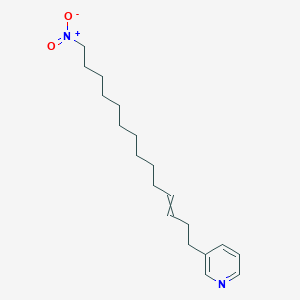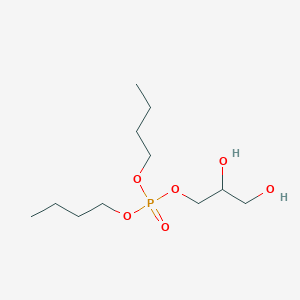
2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dichloro and trifluoroethyl groups attached to a benzoxazinone ring, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,2-dichloro-1,1,2-trifluoroethane with a suitable benzoxazinone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to minimize waste and maximize efficiency, often incorporating recycling of solvents and reagents. Safety measures are also crucial due to the potentially hazardous nature of the chemicals involved.
化学反応の分析
Types of Reactions
2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less chlorinated or fluorinated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized benzoxazinone derivatives.
科学的研究の応用
2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme interactions and protein binding.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
類似化合物との比較
Similar Compounds
- Trichloromethyl 2,2-dichloro-1,1,2-trifluoroethyl ether
- N-(2-chloro-1,2-difluorovinyl) derivatives of azoles
Uniqueness
Compared to similar compounds, 2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one stands out due to its specific combination of dichloro and trifluoroethyl groups attached to a benzoxazinone ring. This unique structure imparts distinct chemical and physical properties, making it valuable in specialized applications.
特性
CAS番号 |
144584-03-2 |
|---|---|
分子式 |
C10H4Cl2F3NO2 |
分子量 |
298.04 g/mol |
IUPAC名 |
2-(2,2-dichloro-1,1,2-trifluoroethyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C10H4Cl2F3NO2/c11-10(12,15)9(13,14)8-16-6-4-2-1-3-5(6)7(17)18-8/h1-4H |
InChIキー |
OYNGJYMFSJRMNX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C(C(F)(Cl)Cl)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)pyrimidin-5-ol](/img/structure/B12550739.png)
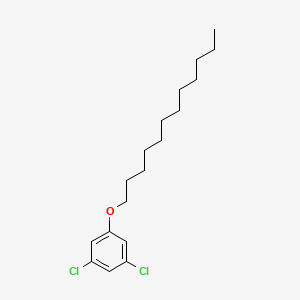



![Butanoic acid, 3-[(4-hydroxybutoxy)amino]-3-methyl-, methyl ester](/img/structure/B12550779.png)
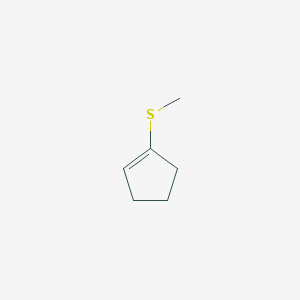
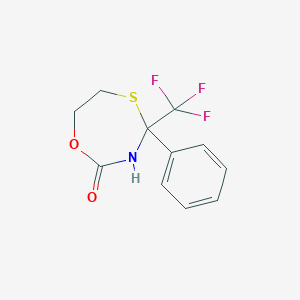
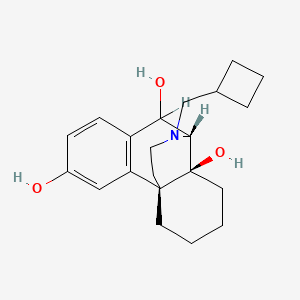
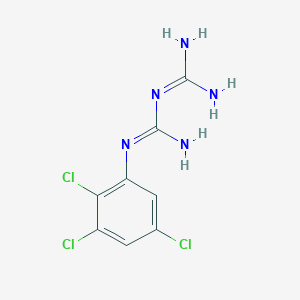
![4-(Chloromethyl)-1-[(4-methoxyphenyl)(diphenyl)methyl]-1H-imidazole](/img/structure/B12550806.png)
![N-[3-(tert-Butylamino)propyl]-N-(4-chlorophenyl)formamide](/img/structure/B12550812.png)
